1,2-Dibromo-1,1,2,2-tetramethyldisilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

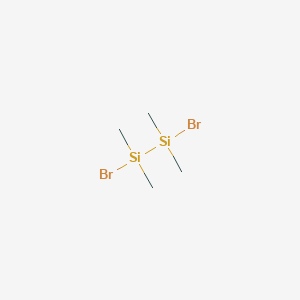

1,2-Dibromo-1,1,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C4H12Br2Si2 It is characterized by the presence of two bromine atoms and two silicon atoms, each bonded to two methyl groups

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dibromo-1,1,2,2-tetramethyldisilane can be synthesized through the bromination of 1,1,2,2-tetramethyldisilane. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms to the silicon atoms.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions. These reactions are conducted in industrial reactors with precise control over temperature, pressure, and reactant concentrations to achieve high yields and purity.

化学反応の分析

Types of Reactions

1,2-Dibromo-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.

Reduction Reactions: The compound can be reduced to form 1,1,2,2-tetramethyldisilane.

Oxidation Reactions: Oxidation can lead to the formation of siloxane compounds.

Common Reagents and Conditions

Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

Substitution: Formation of various organosilicon compounds.

Reduction: Formation of 1,1,2,2-tetramethyldisilane.

Oxidation: Formation of siloxane derivatives.

科学的研究の応用

1,2-Dibromo-1,1,2,2-tetramethyldisilane is utilized in several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential use in drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1,2-dibromo-1,1,2,2-tetramethyldisilane involves its ability to undergo various chemical transformations. The bromine atoms can participate in nucleophilic substitution reactions, while the silicon atoms can form stable bonds with other elements. These properties make it a versatile compound in synthetic chemistry.

類似化合物との比較

Similar Compounds

1,2-Dichlorotetramethyldisilane: Similar structure but with chlorine atoms instead of bromine.

1,2-Dibromoethane: Contains bromine atoms but lacks silicon atoms.

1,2-Dibromotetrachloroethane: Contains both bromine and chlorine atoms but no silicon.

Uniqueness

1,2-Dibromo-1,1,2,2-tetramethyldisilane is unique due to the presence of both silicon and bromine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

生物活性

1,2-Dibromo-1,1,2,2-tetramethyldisilane (DBTDS) is a silane compound with significant implications in various fields, including materials science and biological research. Its unique structure allows it to participate in diverse chemical reactions, making it a subject of interest for studying its biological activity and potential toxicity.

Chemical Structure and Properties

DBTDS has the molecular formula C4H12Br2Si2 and is characterized by two bromine atoms and two silicon atoms bonded to methyl groups. The presence of bromine suggests potential reactivity in biological systems, particularly in relation to endocrine disruption and toxicity.

Toxicological Studies

Recent studies have highlighted the toxicological effects of DBTDS on various biological systems. Notably, it has been identified as an endocrine disruptor, affecting hormonal pathways related to reproduction and metabolism. The compound has shown in vivo effects at low exposure concentrations, which raises concerns regarding its bioaccumulation and long-term environmental impact.

Table 1: Summary of Toxicological Findings

DBTDS's mechanism of action involves interference with hormone signaling pathways. Its brominated structure is believed to mimic natural hormones, leading to altered physiological responses. Research indicates that DBTDS can bind to hormone receptors, disrupting normal endocrine functions.

Environmental Impact

DBTDS has been detected in various environmental media, suggesting its persistence and potential for bioaccumulation. Studies indicate that the compound tends to adsorb strongly to soil and sediments rather than volatilizing into the atmosphere. This behavior raises concerns about its long-term ecological effects and potential entry into the food chain.

Table 2: Environmental Distribution of DBTDS

| Environmental Medium | Partitioning (%) | Half-life (days) |

|---|---|---|

| Soil | ~85% | 1.7 |

| Sediment | ~2.5% | - |

| Water Column | ~12% | - |

Case Studies

Several case studies have investigated the biological effects of DBTDS:

-

Endocrine Disruption in Aquatic Species :

A study conducted on fish species exposed to DBTDS revealed significant alterations in thyroid hormone levels, indicating potential impacts on growth and development. -

Reproductive Toxicity in Mammals :

Animal models exposed to varying concentrations of DBTDS demonstrated decreased fertility rates and abnormal reproductive organ development. -

Bioaccumulation Studies :

Research on bioaccumulation showed that DBTDS tends to concentrate in lipid-rich tissues of aquatic organisms, posing risks to higher trophic levels.

特性

IUPAC Name |

bromo-[bromo(dimethyl)silyl]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Br2Si2/c1-7(2,5)8(3,4)6/h1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGRBBYRYRELLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)([Si](C)(C)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Br2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。